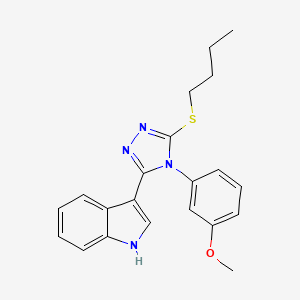
3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that belongs to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common synthetic route involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form 4-(3-methoxyphenyl)-1,2,4-triazole. This intermediate is then subjected to butylation using butyl bromide in the presence of a base, forming 5-(butylthio)-4-(3-methoxyphenyl)-1,2,4-triazole. Finally, this compound is coupled with 1H-indole via a suitable coupling agent like EDCI (N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide) to give the final product.
Industrial Production Methods: Industrial production might involve automated sequential synthesis in a flow reactor, optimizing yields and reducing impurities by meticulously controlling reaction parameters like temperature, pressure, and solvent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Undergoes oxidation reactions with common oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced using hydride donors like lithium aluminum hydride, breaking down the thioether linkage.
Substitution: Reacts with nucleophiles, replacing the methoxy group with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic metal oxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified thiol derivatives.
Substitution: Varied substituted triazole-indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a versatile intermediate for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial activities.
Medicine: Explored as a candidate for anti-inflammatory and anticancer drugs due to its ability to inhibit specific enzymatic pathways.
Industry: Utilized in materials science for the development of novel polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action varies based on its application:
Biological Targeting: Inhibits enzymes like aromatase and others involved in cell cycle regulation, inducing apoptosis in cancer cells.
Chemical Pathways: Forms stable complexes with transition metals, facilitating catalytic activities.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole derivatives like fluconazole (antifungal).
Indole-triazole hybrids used in medicinal chemistry for their broad-spectrum activities.
Propriétés
IUPAC Name |
3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHAIHGUXTWMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

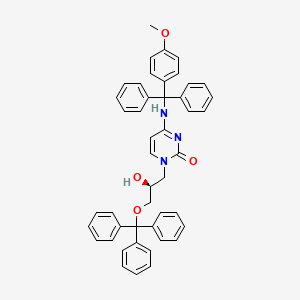
![3-chloro-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide](/img/structure/B2942974.png)



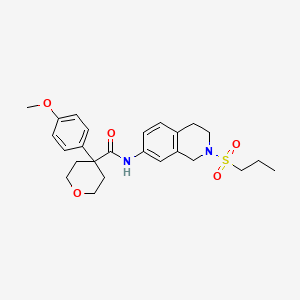
![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)
![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)
![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)

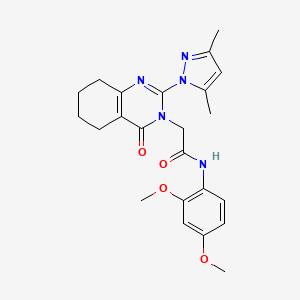
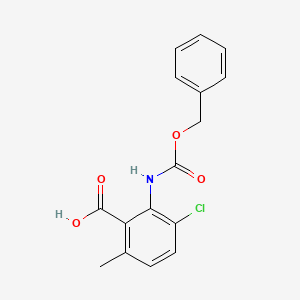
![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)
